molecular formula C11H11Cl2NO5S B10826039 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 108940-99-4

6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B10826039
CAS No.: 108940-99-4
M. Wt: 340.2 g/mol
InChI Key: ZTFUDCAAHOVUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound known for its uricosuric and diuretic properties.

Preparation Methods

The synthesis of 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid involves several steps. One common method includes the reaction of 6,7-dichloro-2,3-dihydrobenzofuran with N,N-dimethylsulfamoyl chloride under specific conditions to introduce the dimethylsulfamoyl group. The carboxylic acid group is then introduced through further reactions involving appropriate reagents and conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid has been extensively studied for its applications in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: The compound’s effects on renal function and uric acid metabolism make it a subject of interest in biological research.

    Medicine: Its uricosuric and diuretic properties are explored for potential therapeutic applications in treating gout and other conditions related to uric acid.

    Industry: It may be used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism by which 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects involves its interaction with renal transporters. It enhances the excretion of uric acid by inhibiting its reabsorption in the renal tubules. This action is mediated through specific molecular targets and pathways involved in uric acid transport .

Comparison with Similar Compounds

Similar compounds include other uricosuric agents and diuretics. For example:

Properties

CAS No.

108940-99-4

Molecular Formula

C11H11Cl2NO5S

Molecular Weight

340.2 g/mol

IUPAC Name

6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16)

InChI Key

ZTFUDCAAHOVUPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.